molecular formula C15H12N2O3 B13211858 Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13211858
M. Wt: 268.27 g/mol
InChI Key: ZPSOBOPLFMFAKB-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a synthetic organic compound featuring a 1,2-dihydropyridin-2-one (dihydropyridinone) core. The molecule is substituted at position 4 of the dihydropyridinone ring with a 4-cyanophenyl group, while a methyl ester-linked acetate moiety is attached to the nitrogen atom at position 1. This structure suggests applications in medicinal chemistry, possibly as an intermediate in drug synthesis or as a scaffold for bioactive molecules. Crystallographic analysis of such compounds often employs software like SHELXL for structural refinement .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 2-[4-(4-cyanophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H12N2O3/c1-20-15(19)10-17-7-6-13(8-14(17)18)12-4-2-11(9-16)3-5-12/h2-8H,10H2,1H3

InChI Key

ZPSOBOPLFMFAKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine Derivatives

Pyridine derivatives, such as those containing the 1,2-dihydropyridine core, can be synthesized through various methods. One common approach involves the condensation of appropriate starting materials in the presence of catalysts or bases.

  • Method 1 : The Hantzsch reaction is a well-known method for synthesizing pyridine derivatives. It involves the condensation of an aldehyde, a ketone, and an active methylene compound in the presence of ammonia or an ammonium salt.

  • Method 2 : Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, reacting a pyridone derivative with a boronic acid in the presence of palladium and a base can yield substituted pyridine compounds.

Introduction of the Cyanophenyl Group

The introduction of a 4-cyanophenyl group into a pyridine derivative typically involves cross-coupling reactions. For instance, a Suzuki-Miyaura coupling between a halogenated pyridine and a cyanophenyl boronic acid could be used.

Formation of the Acetate Moiety

The acetate moiety can be introduced through esterification reactions. For example, reacting a hydroxyl group with acetic anhydride or methyl chloroacetate in the presence of a base can yield the desired acetate derivative.

Analysis and Characterization

Once synthesized, the compound would need to be purified and characterized using various analytical techniques such as:

Data Table: General Synthesis Approaches

Method Starting Materials Conditions Product
Hantzsch Reaction Aldehyde, Ketone, Active Methylene Compound, Ammonia Reflux in Ethanol or Acetic Acid Pyridine Derivative
Suzuki-Miyaura Coupling Halogenated Pyridine, Cyanophenyl Boronic Acid, Palladium Catalyst, Base Solvent like Toluene or DME, Reflux Substituted Pyridine
Esterification Hydroxyl Group, Acetic Anhydride or Methyl Chloroacetate, Base Solvent like Pyridine or DCM, Room Temperature Acetate Derivative

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The cyano group and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Core Structure and Substituents

  • This compound: Core: 1,2-dihydropyridinone. Substituents:
  • Position 4: 4-cyanophenyl (aromatic, electron-withdrawing).
  • Ester group: Methyl. Key functional groups: Cyano (-CN), ester (-COOCH₃), ketone (C=O).
  • Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate : Core: 1,2-dihydropyridinone. Substituents:
  • Position 3: Cyano (-CN).
  • Position 4: Methylsulfanyl (-SCH₃; sulfur-containing, electron-donating).
  • Position 6: Phenyl (aromatic, hydrophobic).
  • Ester group: Ethyl. Key functional groups: Cyano, thioether (-S-), ester (-COOCH₂CH₃), ketone.
  • Isavuconazonium chloride :

    • Core : Thiazole (aromatic heterocycle).
    • Substituents :
  • 4-(4-cyanophenyl)thiazol group.
  • Additional complex substituents: Triazolium, pyridine, and methylamino acetate. Key functional groups: Cyano, thiazole, triazolium, ester (-COOCH₂).

Implications of Structural Variations

  • Electron Effects: The 4-cyanophenyl group in the user’s compound increases polarity and may enhance binding to electron-rich biological targets.
  • Ester Groups :
    • Methyl esters (user’s compound) are typically more metabolically labile than ethyl esters (Ethyl analog), which could influence pharmacokinetics .
  • Ring Systems: The dihydropyridinone core (user’s compound and Ethyl analog) is a lactam, enabling hydrogen bonding. The thiazole in Isavuconazonium contributes to aromatic stacking and metabolic stability, critical for its antifungal activity .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Ester Group Key Functional Groups Potential Applications
This compound 1,2-Dihydropyridinone 4-(4-cyanophenyl) at position 4 Methyl Cyano, ester, ketone Pharmaceutical intermediate
Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate 1,2-Dihydropyridinone 3-cyano, 4-methylsulfanyl, 6-phenyl Ethyl Cyano, thioether, ester, ketone Research chemical (supplier-listed)
Isavuconazonium chloride Thiazole 4-(4-cyanophenyl)thiazol, triazolium, pyridine Methylamino Cyano, thiazole, triazolium Antifungal medication

Biological Activity

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C15H12N2O3C_{15}H_{12}N_{2}O_{3} and is characterized by a dihydropyridine ring substituted with a cyanophenyl group. The structural formula is represented as follows:

Molecular Structure C15H12N2O3\text{Molecular Structure }\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{3}

Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

  • AMPA Receptor Antagonism : The compound has shown significant antagonistic action against AMPA receptors, which are crucial in mediating excitatory neurotransmission in the central nervous system. This property suggests potential applications in treating neurological disorders such as epilepsy and Parkinson's disease .
  • Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects. By scavenging free radicals, it can mitigate oxidative stress-related damage in neuronal tissues .
  • Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions. This activity is particularly relevant for diseases characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Biological Activity Effect Reference
AMPA Receptor AntagonismSignificant inhibition
Antioxidant ActivityFree radical scavenging
Anti-inflammatory EffectsInhibition of cytokines
NeuroprotectionProtection against oxidative stress

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with the compound significantly improved motor function and reduced neuronal loss in the substantia nigra region compared to control groups. The neuroprotective effects were attributed to its antioxidant properties and AMPA receptor antagonism .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory responses, the compound was tested in vitro on human macrophages stimulated with lipopolysaccharides (LPS). This compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

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